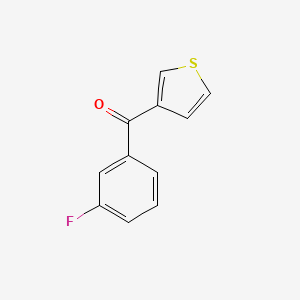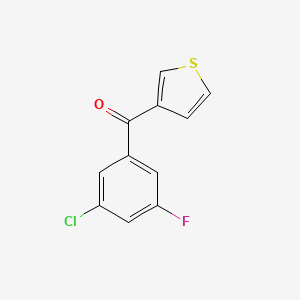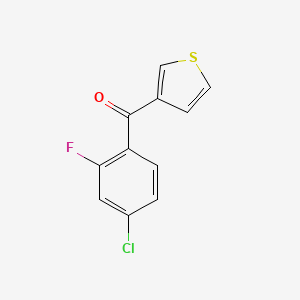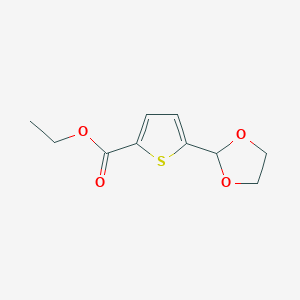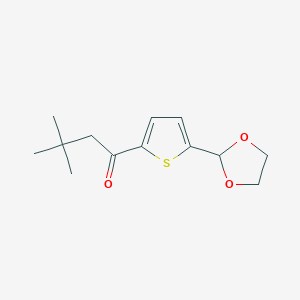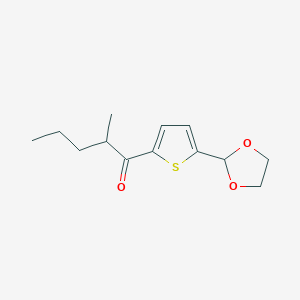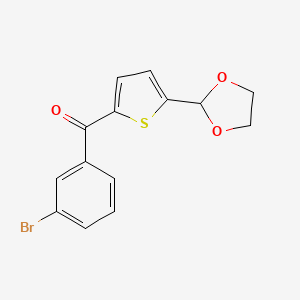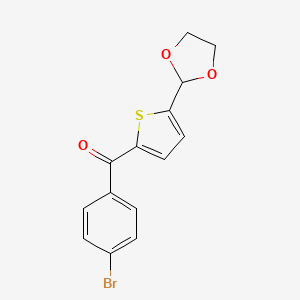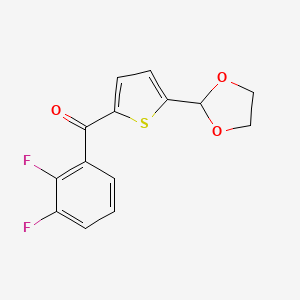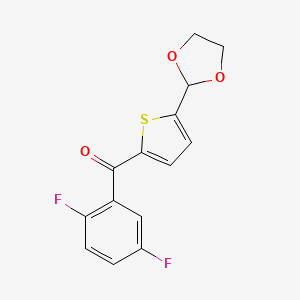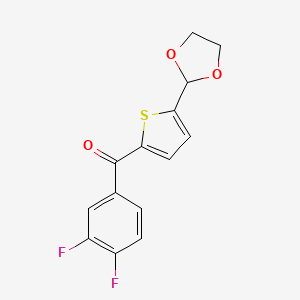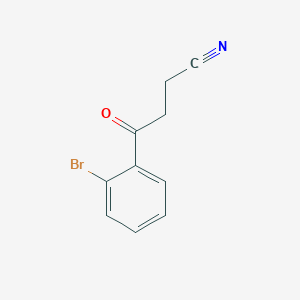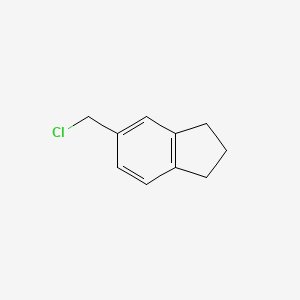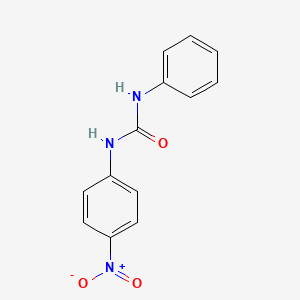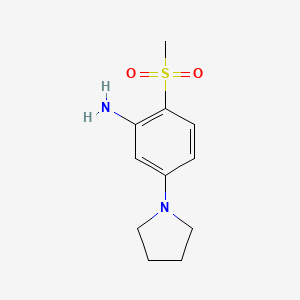
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline (MSPA) is an organic compound belonging to a class of compounds known as pyrrolidine anilines. MSPA is a relatively new compound, first synthesized in 2012. It has since been studied for its potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound , is widely utilized in medicinal chemistry due to its sp^3-hybridization, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics make pyrrolidine derivatives, including those with additional functionalities like sulfonamide or aniline groups, valuable in designing drug candidates with varied biological profiles. This scaffold's versatility is evidenced by its presence in compounds targeting selectivity and structure-activity relationship (SAR) studies across a range of biological activities (Li Petri et al., 2021).
Applications in N-Heterocycle Synthesis
The incorporation of elements like sulfonyl and pyrrolidine into molecular frameworks is crucial in synthesizing N-heterocycles, which are core structures in many pharmaceuticals and natural products. Techniques leveraging chiral sulfinamides, such as tert-butanesulfinamide, demonstrate the strategic use of pyrrolidine derivatives for assembling complex molecular architectures, underscoring the potential of compounds with similar structural features in synthetic organic chemistry (Philip et al., 2020).
Chemical Modification for Material Science
In materials science, the modification of polymers using sulfone groups (related to the methylsulfonyl functionality) enhances properties like hydrophilicity, which is crucial for applications such as nanofiltration membranes. This demonstrates the applicability of functional groups present in the compound of interest for modifying material surfaces to achieve desired chemical and physical properties (Bruggen, 2009).
Propiedades
IUPAC Name |
2-methylsulfonyl-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVUUQERVBVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

